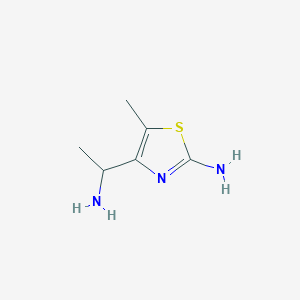
2-chloro-2-nitro-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-2-nitro-1H-indene-1,3(2H)-dione (abbreviated as 2CND) is a heterocyclic compound belonging to the family of compounds known as nitroindenes. It is a compound with a wide range of applications in research and industry. It is used as a reagent in organic synthesis, as a catalyst in industrial processes, and as a source of nitrogen for the synthesis of various compounds. 2CND is also used in the field of pharmacology as a drug target.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Study
Research has been dedicated to understanding the molecular structure and vibrational aspects of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione and its derivatives. Studies have employed density functional theory (DFT) calculations to determine equilibrium geometries, harmonic frequencies, and to analyze the reactivity and polarity of these molecules. For instance, a study on the structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione provided insights into their non-planar optimized molecules, supporting the more reactive and polar nature of the 1H-indene-1,3(2H)-dione derivative compared to its hydrocarbon counterpart (Prasad et al., 2010).
Synthesis of Heteroleptic Complexes
The synthesis and characterization of new heteroleptic complexes, particularly those involving nickel, have been explored. These complexes have shown promising applications in electrocatalytic oxygen evolution studies. For example, heteroleptic [Ni(ii) 1,1-dithiolate-phosphine] complexes have been synthesized, characterized, and their electrocatalytic properties for oxygen evolution reaction (OER) investigated, highlighting potential applications in catalysis and energy conversion (Kushwaha et al., 2020).
Green Synthesis Approaches
There is an ongoing interest in the development of green and efficient synthesis methods for derivatives of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione. A noteworthy example includes the ultrasound-assisted synthesis of its derivatives, presenting an environmentally benign approach that utilizes ethanol as a solvent and offers advantages such as good yields, straightforward work-up, and the use of cost-effective catalysts (Ghahremanzadeh et al., 2011).
Photophysical Properties and Applications
Investigations into the photophysical properties of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione derivatives have been conducted, exploring their potential as photosensitizers. Studies on heteroleptic dithiolate–dppf complexes of Ni(II) and Pd(II) have revealed their luminescent characteristics and their efficiency in light to electrical energy conversion, underscoring their utility in photovoltaic and photochemical applications (Manar et al., 2017).
Propriétés
IUPAC Name |
2-chloro-2-nitroindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4/c10-9(11(14)15)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZXHLXOTDUKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)([N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2756176.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)


![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)
![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)


![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)